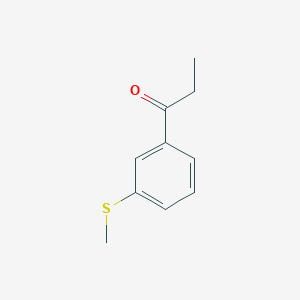

3'-(Methylthio)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’-(Methylthio)propiophenone is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group at the 3’ position and a propiophenone moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Methylthio)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of 3’-(Methylthio)propiophenone may involve the optimization of the Friedel-Crafts acylation process to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

3’-(Methylthio)propiophenone undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted derivatives.

科学的研究の応用

Biological Activities

3'-(Methylthio)propiophenone exhibits a range of biological activities that make it significant for research in pharmacology and toxicology.

Anticancer Properties

- Mechanism of Action : Studies indicate that this compound can induce apoptosis in cancer cells, particularly MCF-7 breast cancer cells, through the activation of caspases and the generation of reactive oxygen species (ROS).

- Efficacy : In vitro studies have shown a reduction in cell viability by approximately 70% at concentrations of 10 µM after 48 hours of treatment, suggesting strong anticancer potential.

Antimicrobial Activity

- Minimum Inhibitory Concentration (MIC) : Research has demonstrated an MIC ranging from 32 to 128 µg/mL against various pathogens, indicating potential as a lead compound for antibiotic development.

Industrial Applications

This compound is utilized in several industrial processes:

- Photoinitiators : It serves as a photoinitiator in free-radical polymerization processes, which are crucial in the production of coatings, adhesives, and inks.

- Building Block in Organic Synthesis : The compound is used as a precursor for synthesizing more complex organic molecules, thereby playing a vital role in pharmaceutical chemistry.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of this compound on MCF-7 cells revealed that treatment with the compound led to significant apoptosis. The study highlighted the compound's ability to modulate key signaling pathways associated with cell survival and proliferation.

Case Study 2: Toxicological Assessment

An acute toxicity study conducted on rats showed that the compound has an LD50 value of approximately 1984 mg/kg body weight. Clinical signs observed included dyspnea and ruffled fur, with recovery noted within 28 days post-treatment . This assessment provides essential data for understanding the safety profile of the compound in potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Test Subject | Observed Effect | Concentration |

|---|---|---|---|

| Anticancer | MCF-7 Cells | Induction of apoptosis | 10 µM |

| Antimicrobial | Various Pathogens | Minimum Inhibitory Concentration | 32 - 128 µg/mL |

Table 2: Synthesis Methods Comparison

| Method | Yield | Cost | Industrial Applicability |

|---|---|---|---|

| Grignard Reaction | High | Moderate | Suitable |

| Palladium-Catalyzed | Moderate | High | Limited |

作用機序

The mechanism of action of 3’-(Methylthio)propiophenone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary based on the specific context of its use.

類似化合物との比較

Similar Compounds

Propiophenone: Lacks the methylthio group, making it less reactive in certain chemical transformations.

4-Methylpropiophenone: Substituted at the 4th position with a methyl group, differing in reactivity and applications.

3-Methoxypropiophenone: Contains a methoxy group instead of a methylthio group, leading to different chemical properties and reactivity.

Uniqueness

3’-(Methylthio)propiophenone is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.

生物活性

3'-(Methylthio)propiophenone is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a methylthio group attached to a propiophenone backbone, allows it to interact with biological systems in ways that are still being explored. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

- Chemical Formula: C11H12OS

- CAS Number: 1314973-14-2

- Molecular Weight: 196.28 g/mol

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The methylthio group enhances its reactivity, allowing it to bind to specific enzymes and interfere with their catalytic functions. This interaction can lead to various effects depending on the target enzyme and the biological context.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on proteasome activity, which is crucial for protein degradation and cellular regulation.

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Proteasome | TBD | |

| Propiophenone | Various enzymes | TBD | |

| 4-Methylpropiophenone | Proteasome | TBD |

Phytotoxicity

A study examining the phytotoxic effects of phenolic compounds, including derivatives of propiophenone, found that these compounds could inhibit seed germination and root growth in certain plant species. This suggests potential applications in agriculture as herbicides or growth regulators.

Table 2: Phytotoxic Effects on Seed Germination

| Compound | Concentration (mM) | % Germination Inhibition | Reference |

|---|---|---|---|

| Mixture of Propiophenones | 1 | Significant Inhibition | |

| This compound | TBD | TBD |

Case Studies

Recent research has highlighted the potential of using this compound in drug discovery and development. For example, it has been investigated as a lead compound for synthesizing new proteasome inhibitors. The NP3 MS Workflow study demonstrated how this compound could be isolated and tested for bioactivity against glioma cell lines, showing promising results in inhibiting tumor growth.

Case Study: Proteasome Inhibition

- Source: Extracts from Brazilian fungi

- Findings: The isolated compounds exhibited high cytotoxicity against glioma cell lines with IC50 values indicating strong proteasome inhibition capabilities.

特性

IUPAC Name |

1-(3-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHVRJVWVYWUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。